molecular formula C15H17N5O2S B2903514 1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1903884-11-6

1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2903514
CAS RN: 1903884-11-6
M. Wt: 331.39
InChI Key: OEDBJAARZXTYAG-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an ethyl group, a pyrazole group, a carboxamide group, and a thieno[2,3-d]pyrimidinone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The thieno[2,3-d]pyrimidinone group, for example, is a bicyclic structure containing a sulfur atom . The pyrazole group is a five-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .

Scientific Research Applications

Antiviral Research

Thieno[2,3-d]pyrimidine derivatives have been studied for their antiviral properties. The structural similarity of the compound to these derivatives suggests potential utility in the development of new antiviral medications. Research has indicated that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to compounds with substantial antiviral activity .

Anticancer Activity

The cytotoxic properties of thieno[2,3-d]pyrimidine derivatives make them candidates for cancer treatment research. Studies have shown that certain derivatives can be synthesized to target various cancer cell lines, providing a pathway for the development of new chemotherapeutic agents .

Antioxidant Capabilities

Compounds based on the thieno[2,3-d]pyrimidine structure have been associated with antioxidant properties. These antioxidants are valuable in preventing oxidative stress-related diseases, and the compound could contribute to this field by acting as a scavenger of reactive oxygen species .

Antibacterial and Antifungal Applications

The structural framework of thieno[2,3-d]pyrimidine is known to exhibit antibacterial and antifungal activities. This suggests that the compound could be used as a starting point for the synthesis of new antibiotics and antifungal medications .

Anti-inflammatory Properties

Derivatives of thieno[2,3-d]pyrimidines have shown anti-inflammatory effects. The compound’s similarity to these derivatives may allow it to serve as a lead compound in the development of new anti-inflammatory drugs .

Agricultural Chemical Research

Thieno[2,3-d]pyrimidine derivatives have been explored for their herbicidal and plant growth regulatory properties. This indicates that the compound could have applications in the synthesis of new agricultural chemicals that help manage plant growth and control weeds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

2-ethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-3-20-12(4-6-17-20)13(21)16-7-8-19-10(2)18-14-11(15(19)22)5-9-23-14/h4-6,9H,3,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDBJAARZXTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

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